2-Hydroxypropyl laurate
Overview
Description
2-Hydroxypropyl laurate, also known as dodecanoic acid, 2-hydroxypropyl ester, is an organic compound with the molecular formula C15H30O3. It is a type of ester formed from lauric acid and 2-hydroxypropyl alcohol. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Mechanism of Action
Target of Action
2-Hydroxypropyl laurate, also known as 2-Hydroxypropyl dodecanoate, is a compound that is often used in various applications due to its properties . .
Pharmacokinetics
It’s known that the compound’s bioavailability can be influenced by various factors, including its formulation and the specific route of administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, under strong acid or strong alkali conditions, the compound can be easily hydrolyzed . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxypropyl laurate is typically synthesized through an esterification reaction between lauric acid and 2-hydroxypropyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including distillation and crystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxypropyl laurate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: It can be reduced to form alcohols and alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed:
Oxidation: Lauric acid and 2-hydroxypropyl ketone.
Reduction: 2-Hydroxypropyl alcohol and dodecane.
Substitution: Various substituted esters depending on the reagent used.
Scientific Research Applications
2-Hydroxypropyl laurate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and surfactant properties.
Industry: Utilized in the production of cosmetics, personal care products, and detergents due to its emulsifying and stabilizing properties.
Comparison with Similar Compounds
2-Hydroxypropyl palmitate: Similar ester formed from palmitic acid and 2-hydroxypropyl alcohol.
2-Hydroxypropyl stearate: Ester formed from stearic acid and 2-hydroxypropyl alcohol.
2-Hydroxypropyl myristate: Ester formed from myristic acid and 2-hydroxypropyl alcohol.
Comparison: 2-Hydroxypropyl laurate is unique due to its specific chain length and surfactant properties. Compared to its similar compounds, it has a different balance of hydrophilic and lipophilic properties, making it suitable for specific applications in emulsification and stabilization. Its shorter chain length compared to stearate and palmitate esters provides it with distinct solubility and interaction characteristics.
Properties
IUPAC Name |
2-hydroxypropyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-15(17)18-13-14(2)16/h14,16H,3-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHIZVZJETFVJMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30881006 | |
Record name | 2-Hydroxypropyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142-55-2, 27194-74-7 | |
Record name | 2-Hydroxypropyl dodecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecanoic acid, 2-hydroxypropyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propylene glycol monolaurate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027194747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, monoester with 1,2-propanediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hydroxypropyl laurate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30881006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauric acid, monoester with propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.909 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-hydroxypropyl laurate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPYLENE GLYCOL 1-LAURATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4AW13H75T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the synthesis of the betaine-type asphalt emulsifier leverage the properties of 2-hydroxypropyl laurate?
A1: The research focuses on synthesizing a novel betaine-type asphalt emulsifier, 3-(N,N,N-dimethyl acetoxy ammonium chloride)-2-hydroxypropyl laurate. This synthesis involves a multi-step process where this compound is a key intermediate product. [] The researchers first synthesize 3-chloro-2-hydroxypropyl laurate from lauric acid and epichlorohydrin. This intermediate is then further reacted with dimethylamine and sodium chloroacetate to yield the final betaine-type emulsifier. The presence of both hydrophilic (betaine group) and hydrophobic (laurate chain) components in the final structure, derived from this compound, is crucial for its function as an effective asphalt emulsifier. []
Q2: What analytical techniques were employed to study the synthesis of 3-chloro-2-hydroxypropyl laurate?
A2: The researchers utilized a combination of online Fourier-transform infrared spectroscopy (FTIR) and 1H Nuclear Magnetic Resonance (1H NMR) to characterize the synthesized compounds. Online FTIR monitoring provided real-time insights into the reaction progress and facilitated the identification of byproducts formed during the synthesis of 3-chloro-2-hydroxypropyl laurate. [] The study of the reaction mechanism and the confirmation of the final product structure were achieved through 1H NMR analysis. []
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